molecular formula C24H21NO5S B2581166 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 904601-27-0

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2581166
CAS RN: 904601-27-0
M. Wt: 435.49
InChI Key: VZBYAMUJFBDKGJ-UHFFFAOYSA-N
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Description

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, also known as HPPH or Photochlor, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively kill cancer cells.

Scientific Research Applications

1. Crystal Structure and Molecular Arrangement

In a study by Mohammat et al. (2008), the crystal structure of a compound closely related to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one was analyzed. The compound exhibited an envelope conformation with hydroxyl and 4-methoxyphenyl substituents mutually cis. This study contributes to understanding the molecular arrangement and potential interactions of similar compounds in a crystal structure (Mohammat et al., 2008).

2. Anion Binding Properties

Anzenbacher et al. (1999) investigated calix[4]pyrrole derivatives, which include structural elements similar to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one. Their research focused on the anion binding properties of these compounds, revealing that modifications in the meso-aryl substituent can impact anion affinity and selectivity (Anzenbacher et al., 1999).

3. Formation of Metal-Lustrous Organic Crystals

Ogura et al. (2006) explored the synthesis of organic crystals with metallic luster, including derivatives of 2-aryl-1-(4-methoxyphenyl) pyrroles. They observed that specific aryl group substitutions led to crystals with distinct colors, indicating potential applications in materials science and organic electronics (Ogura et al., 2006).

4. Synthesis Under Eco-Friendly Conditions

Niknam and Mojikhalifeh (2014) synthesized compounds including 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions. This approach highlights the potential for environmentally friendly synthesis methods applicable to compounds like 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one (Niknam & Mojikhalifeh, 2014).

5. Reactivity and Derivatization Potential

Research by Gein and Pastukhova (2020) on 3-Hydroxy-3-pyrrolin-2-ones, which share structural similarities with the compound , highlighted their high reactivity and potential for creating various condensed systems through reactions with binucleophiles. This suggests that 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one could be similarly reactive and versatile in synthesizing new compounds (Gein & Pastukhova, 2020).

properties

IUPAC Name

4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-14-20(15-9-16)31(28,29)23-21(17-6-4-3-5-7-17)25(24(27)22(23)26)18-10-12-19(30-2)13-11-18/h3-15,21,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBYAMUJFBDKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one

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